Cas no 1342520-06-2 (5-Phenylpyrrolidin-3-ol)

5-Phenylpyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a phenyl substituent and a hydroxyl group at the 3-position of the pyrrolidine ring. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules and asymmetric catalysts. Its rigid pyrrolidine scaffold and functional groups enable selective modifications, making it valuable for constructing complex heterocyclic frameworks. The hydroxyl group offers a handle for further derivatization, while the phenyl ring enhances lipophilicity, influencing binding affinity in medicinal chemistry applications. The compound's stereochemistry is also significant for enantioselective synthesis, contributing to its utility in fine chemical and drug discovery processes.
5-Phenylpyrrolidin-3-ol structure
5-Phenylpyrrolidin-3-ol structure
Product Name:5-Phenylpyrrolidin-3-ol
CAS No:1342520-06-2
MF:C10H13NO
MW:163.216322660446
MDL:MFCD19665327
CID:5044821
PubChem ID:64157000
Update Time:2025-08-05

5-Phenylpyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 5-phenylpyrrolidin-3-ol
    • 5-Phenylpyrrolidin-3-ol
    • MDL: MFCD19665327
    • Inchi: 1S/C10H13NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2
    • InChI Key: MDJWIDATPRVAQE-UHFFFAOYSA-N
    • SMILES: OC1CNC(C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 163.099714038g/mol
  • Monoisotopic Mass: 163.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 32.299

5-Phenylpyrrolidin-3-ol Pricemore >>

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Additional information on 5-Phenylpyrrolidin-3-ol

Comprehensive Overview of 5-Phenylpyrrolidin-3-ol (CAS No. 1342520-06-2): Properties, Applications, and Research Insights

5-Phenylpyrrolidin-3-ol (CAS No. 1342520-06-2) is a versatile organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This pyrrolidine derivative is characterized by a phenyl group attached to the pyrrolidine ring, which enhances its reactivity and utility in synthetic chemistry. Researchers and industry professionals are increasingly exploring its role in drug discovery, particularly as a chiral building block or intermediate for bioactive molecules.

The compound's molecular formula, C10H13NO, and its hydroxyl functional group at the 3-position make it a valuable scaffold for designing central nervous system (CNS) therapeutics. Recent studies highlight its potential in modulating neurotransmitter systems, aligning with the growing demand for neuroprotective agents and cognitive enhancers. These applications resonate with current trends in precision medicine and neurodegenerative disease research, addressing frequently searched topics like "novel Alzheimer's targets" or "Parkinson's disease mechanisms."

From a synthetic perspective, 5-Phenylpyrrolidin-3-ol serves as a precursor for asymmetric catalysis and stereoselective synthesis. Its rigid pyrrolidine core allows for controlled spatial orientation of substituents, making it ideal for ligand design in metal-catalyzed reactions. This aligns with industry searches for "green chemistry alternatives" and "efficient chiral auxiliaries," reflecting the compound's relevance in sustainable pharmaceutical manufacturing.

Analytical characterization of CAS No. 1342520-06-2 typically involves advanced techniques such as HPLC purity analysis, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with stringent pharmaceutical grade standards, a critical consideration for laboratories addressing queries like "QC protocols for heterocyclic compounds." The compound's stability under various pH conditions further supports its utility in formulation development, another trending topic in drug delivery research.

In material science, derivatives of 5-Phenylpyrrolidin-3-ol have shown promise in organic electronics due to their electron-donating properties. This intersects with popular searches on "conductive polymers" and "flexible OLED materials," positioning the compound as a candidate for next-generation optoelectronic devices. Its structural tunability allows researchers to optimize properties like charge mobility or luminescence efficiency.

Safety and handling protocols for 1342520-06-2 emphasize standard laboratory precautions, avoiding the need for specialized containment. This distinguishes it from heavily regulated substances while maintaining its appeal for academic and industrial R&D teams investigating "low-risk synthetic intermediates."

The global market for pyrrolidine-based compounds like 5-Phenylpyrrolidin-3-ol is projected to grow, driven by demand from contract research organizations (CROs) and pharmaceutical innovators. Patent analyses reveal increasing filings for its derivatives in areas such as kinase inhibitors and GPCR modulators, reflecting its strategic importance in addressing high-interest therapeutic targets.

Future research directions may explore its biocatalytic transformations or incorporation into metal-organic frameworks (MOFs), responding to emerging trends in "enzyme-mediated synthesis" and "porous material design." Such applications could further elevate the compound's profile in both life sciences and advanced materials sectors.

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